3-(Prop-2-yn-1-yloxy)propanoic acid is an organic compound with the molecular formula C₆H₈O₃ and a molecular weight of approximately 128.13 g/mol. It features a prop-2-yn-1-yloxy group attached to a propanoic acid backbone, making it a member of the alkyne family of compounds. This compound is characterized by its unique structure, which includes a triple bond in the alkyne group, contributing to its chemical reactivity and potential biological activity .
The chemical reactivity of 3-(Prop-2-yn-1-yloxy)propanoic acid is influenced by the presence of the alkyne functional group. Key reactions include:
These reactions highlight the compound's versatility in organic synthesis and potential applications in various fields .
The synthesis of 3-(Prop-2-yn-1-yloxy)propanoic acid can be achieved through various methods:
These methods provide pathways for synthesizing this compound in laboratory settings .
3-(Prop-2-yn-1-yloxy)propanoic acid has potential applications in:
Interaction studies involving 3-(Prop-2-yn-1-yloxy)propanoic acid are essential for understanding its reactivity and potential biological effects. Research may focus on:
Such studies are crucial for evaluating safety and efficacy profiles in pharmaceutical contexts .
Several compounds share structural similarities with 3-(Prop-2-yn-1-yloxy)propanoic acid, each exhibiting unique characteristics:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(Prop-2-en-1-yloxy)propanoic acid | C₆H₈O₃ | Contains a double bond instead of a triple bond |
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid | C₁₄H₁₂O₄ | Incorporates a benzoyl group, enhancing stability |
2-(Prop-2-yn-1-yloxy)propanoic acid | C₆H₈O₃ | Similar structure but differing substituents |
These compounds highlight the diversity within this chemical class and underscore the unique properties of 3-(Prop-2-yn-1-yloxy)propanoic acid, particularly its alkyne functionality, which may confer distinct reactivity and biological activity compared to others .
3-(Prop-2-yn-1-yloxy)propanoic acid exhibits the molecular formula C₆H₈O₃, indicating the presence of six carbon atoms, eight hydrogen atoms, and three oxygen atoms [1] [2]. The compound possesses a molecular weight of 128.13 grams per mole [1] [3], with an exact mass of 128.047344113 Da as determined by computational methods [1]. This molecular composition reflects the structural integration of a propanoic acid backbone with a propargyl ether substituent, creating a bifunctional molecule containing both terminal alkyne and carboxylic acid functionalities.
The empirical data demonstrates that 3-(Prop-2-yn-1-yloxy)propanoic acid belongs to the class of alkyne-containing carboxylic acids, with the molecular formula providing essential information for stoichiometric calculations and analytical characterization procedures. The relatively low molecular weight facilitates handling and purification processes while maintaining sufficient structural complexity for diverse chemical applications.
The structural elucidation of 3-(Prop-2-yn-1-yloxy)propanoic acid reveals a linear arrangement featuring a propanoic acid moiety linked through an ether oxygen to a propargyl group. The International Union of Pure and Applied Chemistry systematic name, 3-prop-2-ynoxypropanoic acid [1], accurately describes the connectivity pattern within the molecule. The compound displays characteristic structural identifiers including the Simplified Molecular Input Line Entry System notation C#CCOCCC(=O)O [1] [2] and the International Chemical Identifier string InChI=1S/C6H8O3/c1-2-4-9-5-3-6(7)8/h1H,3-5H2,(H,7,8) [1] [2].
The structural framework consists of a three-carbon propanoic acid chain with the carboxyl group providing acidic functionality, while the ether oxygen at the third carbon position connects to a propargyl group containing the terminal alkyne. This arrangement creates a molecule with dual reactive sites, enabling participation in both nucleophilic substitution reactions at the carboxyl group and alkyne-specific transformations such as click chemistry reactions [3]. The linear geometry of the alkyne portion, imposed by the sp hybridization of the triple-bonded carbons, contributes to the overall molecular conformation and influences intermolecular interactions [4].
Limited crystallographic data exists for 3-(Prop-2-yn-1-yloxy)propanoic acid in the current literature. However, related propargyl-containing compounds have demonstrated the formation of crystalline structures suitable for X-ray diffraction analysis [5]. The presence of both hydrogen bond donor groups from the carboxylic acid functionality and hydrogen bond acceptor sites from the ether oxygen suggests potential for intermolecular hydrogen bonding networks in the solid state.
Crystallographic studies of analogous compounds containing propargyl ether linkages have revealed characteristic bond lengths and angles consistent with standard organic structural parameters [6]. The terminal alkyne functionality typically exhibits carbon-carbon triple bond lengths of approximately 1.20 Å, while the ether linkage displays carbon-oxygen bond distances in the range of 1.35-1.45 Å. The carboxylic acid group contributes to crystal packing through hydrogen bonding interactions, potentially forming dimeric structures characteristic of carboxylic acid compounds.
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 3-(Prop-2-yn-1-yloxy)propanoic acid through analysis of both ¹H and ¹³C nuclei. The ¹H Nuclear Magnetic Resonance spectrum exhibits several characteristic regions reflecting the diverse proton environments within the molecule [5] [7].
The terminal alkyne proton typically appears as a triplet in the range of 2.0-3.0 parts per million due to coupling with the adjacent methylene protons [8] [9] [10]. This chemical shift region is characteristic of acetylenic protons attached to sp hybridized carbons [10]. The propargyl methylene protons (OCH₂CCH) resonate around 4.0-4.5 parts per million, reflecting the deshielding effect of the adjacent ether oxygen [5] [11]. The propanoic acid chain contributes multiple signals, with the methylene protons adjacent to the ether oxygen appearing at approximately 3.5-4.0 parts per million, while the methylene protons adjacent to the carboxyl group resonate near 2.5-3.0 parts per million [12]. The carboxylic acid proton exhibits characteristic downfield chemical shift in the range of 10-12 parts per million, indicative of the highly deshielded nature of carboxyl protons [13] [14] [15].
¹³C Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments corresponding to the functional groups present in the molecule [16] [17]. The terminal alkyne carbons typically appear around 80-85 parts per million for the sp hybridized carbon bearing the hydrogen and 75-80 parts per million for the quaternary alkyne carbon [16]. The carboxyl carbon resonates in the characteristic range of 170-180 parts per million for carboxylic acids [16] [18]. The ether-linked carbons display chemical shifts consistent with their respective environments, with the propargyl methylene carbon appearing around 55-60 parts per million and the propanoic acid chain carbons showing typical aliphatic chemical shifts in the 20-40 parts per million range [16] [18].
Infrared spectroscopy of 3-(Prop-2-yn-1-yloxy)propanoic acid reveals characteristic absorption bands corresponding to the functional groups present in the molecule [19] [8]. The terminal alkyne functionality contributes several diagnostic peaks, including the carbon-hydrogen stretch of the acetylenic proton appearing as a strong, narrow band in the range 3330-3270 cm⁻¹ [8] [9]. The carbon-carbon triple bond stretch appears as a weak but distinctive absorption between 2260-2100 cm⁻¹, providing confirmation of the alkyne functionality [8] [9].
The carboxylic acid group exhibits characteristic infrared absorptions including the broad oxygen-hydrogen stretch extending from 2500-3300 cm⁻¹ due to hydrogen bonding interactions [13] [9]. The carbonyl stretch of the carboxyl group appears near 1710 cm⁻¹, consistent with carboxylic acid functionality [13] [9]. Additional vibrations include carbon-hydrogen bending modes around 700-610 cm⁻¹ for the terminal alkyne and various carbon-oxygen stretching modes in the 1050-1300 cm⁻¹ region [9].
Mass spectrometry of 3-(Prop-2-yn-1-yloxy)propanoic acid provides molecular weight confirmation and fragmentation pattern analysis [2]. The molecular ion peak appears at mass-to-charge ratio 128, corresponding to the intact molecular formula C₆H₈O₃ [1] [2]. Common fragmentation patterns include loss of the carboxyl group functionality, producing fragments at mass-to-charge ratios consistent with the propargyl ether portion of the molecule.
Electrospray ionization mass spectrometry data indicates characteristic adduct ions including [M+H]⁺ at mass-to-charge ratio 129.05, [M+Na]⁺ at 151.04, and [M-H]⁻ at 127.04 [2]. These ionization patterns provide additional confirmation of the molecular weight and assist in structural identification. The fragmentation behavior reflects the relative stability of different molecular regions, with the propargyl ether linkage and carboxylic acid functionality contributing to specific fragmentation pathways.
Ultraviolet-visible spectroscopy of 3-(Prop-2-yn-1-yloxy)propanoic acid reveals absorption characteristics primarily associated with the carboxylic acid functionality and the terminal alkyne group [20] [21] [13]. Carboxylic acids without additional conjugation typically absorb around 210 nanometers, which falls in the ultraviolet region and provides limited diagnostic value [13]. However, the presence of the terminal alkyne functionality may contribute additional absorption features.
Propargyl-containing compounds can exhibit ultraviolet absorption due to the carbon-carbon triple bond, with terminal alkynes showing characteristic absorption patterns [20]. The carbonyl group of the carboxylic acid contributes to absorption around 280-300 nanometers through n to π* transitions [21]. The overall ultraviolet-visible spectrum provides complementary information for structural characterization, particularly when combined with other spectroscopic techniques.
Computational structural studies of 3-(Prop-2-yn-1-yloxy)propanoic acid can provide valuable insights into molecular geometry, electronic properties, and conformational behavior [22] [23] [24]. Density Functional Theory calculations enable determination of optimized molecular geometries, electronic charge distributions, and thermodynamic properties. These computational approaches complement experimental characterization methods and offer predictive capabilities for understanding molecular behavior.
Theoretical calculations can elucidate the preferred conformations of the flexible alkyl chain connecting the propargyl ether and carboxylic acid functionalities [25]. The rotational freedom around carbon-carbon single bonds allows for multiple conformational states, with computational methods providing energy profiles for different rotational arrangements. Molecular orbital calculations reveal the electronic structure and reactivity patterns associated with both the terminal alkyne and carboxylic acid functional groups.
Advanced computational methods including ab initio quantum chemical calculations and molecular dynamics simulations can provide detailed information about intermolecular interactions, solvation effects, and reaction mechanisms [22] [23]. These studies contribute to understanding the chemical behavior of 3-(Prop-2-yn-1-yloxy)propanoic acid in various environments and its potential applications in synthetic chemistry.
3-(Prop-2-yn-1-yloxy)propanoic acid exhibits conformational flexibility due to rotation around single bonds within the molecular framework [25] [26]. The primary source of conformational variation arises from rotation around the carbon-carbon bonds of the propanoic acid chain, particularly the bond connecting the ether-substituted carbon to the adjacent methylene carbon. This rotational freedom allows the molecule to adopt multiple conformational states in solution.
The conformational preferences can be analyzed through vicinal proton-proton coupling constants observed in Nuclear Magnetic Resonance spectroscopy [25]. Different rotational conformers exhibit distinct coupling patterns, providing experimental evidence for the conformational equilibrium. Temperature-dependent Nuclear Magnetic Resonance studies can reveal the activation barriers for conformational interconversion and the relative populations of different conformational states.
The terminal alkyne functionality maintains its linear geometry due to the sp hybridization of the triple-bonded carbons, constraining this portion of the molecule to a fixed geometric arrangement [4]. However, the orientation of the alkyne relative to the carboxylic acid group can vary depending on the conformation adopted by the intervening alkyl chain. Computational conformational analysis using molecular mechanics and quantum chemical methods can predict the most stable conformational arrangements and provide energy differences between conformational states [25] [26].
3-(Prop-2-yn-1-yloxy)propanoic acid exists as a liquid at room temperature under standard conditions [1]. The compound typically appears as a colorless to light yellow liquid, with the variation in color potentially attributed to purity levels and specific storage conditions [1] [2]. The presence of the alkyne functional group and carboxylic acid moiety contributes to its liquid state, as these functional groups influence intermolecular forces and molecular packing [1].
The compound has a predicted boiling point of 265.8 ± 20.0 degrees Celsius under standard atmospheric pressure [3] [4]. This relatively high boiling point reflects the presence of hydrogen bonding capabilities from the carboxylic acid group, which increases intermolecular attractions and requires more energy to transition to the gas phase [3]. The melting point data is not available in the current literature, indicating a need for experimental determination of this property [5].
The solubility profile of 3-(Prop-2-yn-1-yloxy)propanoic acid demonstrates distinct behavior in different solvent systems. The compound exhibits limited solubility in water due to the hydrophobic nature of the alkyne group, which reduces its overall hydrophilic character despite the presence of the carboxylic acid moiety [1]. However, it demonstrates good solubility in organic solvents, including dichloromethane, dimethylformamide, dimethyl sulfoxide, and other polar organic solvents [6] [7]. This solubility pattern is consistent with compounds containing both hydrophobic and hydrophilic functional groups, where the hydrophobic alkyne portion limits aqueous solubility while maintaining compatibility with organic solvent systems [1].
The compound exhibits acidic properties due to the carboxylic acid functional group, with a predicted pKa value of 4.19 ± 0.10 [3] [4]. This pKa value indicates that the compound will be predominantly ionized at physiological pH levels, existing mainly in its conjugate base form under these conditions [3]. The acidity is characteristic of carboxylic acids, and the specific pKa value suggests moderate acid strength compared to other carboxylic acids [4]. The pH of aqueous solutions containing this compound will be acidic, reflecting the ionization of the carboxylic acid group [3].
The partition coefficient (LogP) for 3-(Prop-2-yn-1-yloxy)propanoic acid has been computed as -0.3 using the XLogP3-AA method [8]. This negative LogP value indicates that the compound has a preference for the aqueous phase over the organic phase in octanol-water partitioning experiments [8]. The negative value reflects the compound's overall hydrophilic character, primarily due to the carboxylic acid group, which outweighs the hydrophobic contribution of the alkyne moiety [8]. This lipophilicity profile suggests that the compound would have limited membrane permeability in biological systems and would tend to remain in aqueous compartments [9] [10].
The compound demonstrates stability under recommended storage conditions, which typically include storage at -20 degrees Celsius in a sealed, dry environment [3] [11]. The alkyne functional group provides structural stability, as terminal alkynes are generally stable under normal conditions [1]. The carboxylic acid group is also stable under typical storage conditions, though it may undergo typical carboxylic acid reactions under specific conditions [1]. The compound should be protected from moisture and extreme temperatures to maintain its stability [11] [12]. Under basic conditions, the carboxylic acid will be deprotonated, but this does not represent degradation but rather normal acid-base equilibrium [13].
Collision cross section data provides important information for mass spectrometry applications and structural characterization. The predicted collision cross section values for various adducts of 3-(Prop-2-yn-1-yloxy)propanoic acid range from 113.1 to 178.1 Ų [14]. The molecular ion adducts [M]+ and [M]- both show collision cross section values of approximately 119.8 Ų [14]. The protonated molecular ion [M+H]+ exhibits a collision cross section of 123.3 Ų, while the deprotonated ion [M-H]- shows 122.0 Ų [14]. Sodium adducts demonstrate higher collision cross section values, with [M+Na]+ at 132.6 Ų and [M+Na-2H]- at 128.3 Ų [14]. The largest collision cross section is observed for the acetate adduct [M+CH3COO]- at 178.1 Ų, reflecting the additional molecular size contributed by the acetate group [14].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₈O₃ | [2] [8] |
Molecular Weight | 128.13 g/mol | [2] [8] |
Physical State | Liquid | [2] |
Appearance | Colorless to light yellow liquid | [1] [2] |
Density | 1.140 ± 0.06 g/cm³ (Predicted) | [3] |
Boiling Point | 265.8 ± 20.0°C (Predicted) | [3] [4] |
pKa | 4.19 ± 0.10 (Predicted) | [3] [4] |
LogP | -0.3 (XLogP3-AA) | [8] |
Topological Polar Surface Area | 46.5 Ų | [8] |
Hydrogen Bond Donors | 1 | [8] |
Hydrogen Bond Acceptors | 3 | [8] |
Rotatable Bonds | 4 | [8] |
Storage Condition | Sealed, dry, -20°C | [3] [11] |
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 129.05463 | 123.3 |
[M+Na]+ | 151.03657 | 132.6 |
[M-H]- | 127.04007 | 122.0 |
[M+NH4]+ | 146.08117 | 142.4 |
[M+K]+ | 167.01051 | 131.6 |
[M+H-H2O]+ | 111.04461 | 113.1 |
[M+HCOO]- | 173.04555 | 140.3 |
[M+CH3COO]- | 187.06120 | 178.1 |
[M+Na-2H]- | 149.02202 | 128.3 |
[M]+ | 128.04680 | 119.8 |
[M]- | 128.04790 | 119.8 |
Corrosive;Irritant